Binding Affinity: Elarofiban Exhibits Sub-Nanomolar Potency for αIIbβ3, Exceeding Tirofiban and Eptifibatide
Elarofiban demonstrates exceptionally high affinity for the αIIbβ3 receptor, with an IC50 of 0.4 ± 0.3 nM for inhibiting fibrinogen binding [1]. This potency is significantly greater than that of tirofiban, which has reported IC50 values of 5–9 nM in radioligand binding assays [2], and eptifibatide, which exhibits an IC50 of approximately 16–27 mg/mL (~10–17 μM) in ADP-induced platelet aggregation [3]. The 10- to 20-fold higher affinity of Elarofiban translates to greater potency in downstream functional assays.
| Evidence Dimension | Inhibition of fibrinogen binding to αIIbβ3 (IC50) |
|---|---|
| Target Compound Data | 0.4 ± 0.3 nM |
| Comparator Or Baseline | Tirofiban: 5–9 nM; Eptifibatide: ~10–17 μM |
| Quantified Difference | Elarofiban is ~12.5- to 22.5-fold more potent than tirofiban, and ~25,000- to 42,500-fold more potent than eptifibatide |
| Conditions | Solid-phase binding assay with purified αIIbβ3 (Elarofiban); radioligand binding (Tirofiban); ADP-induced platelet aggregation (Eptifibatide) |
Why This Matters
Higher binding affinity allows for lower dosing and may reduce off-target effects, which is critical for both in vitro research and in vivo studies.
- [1] Damiano BP, et al. Antiplatelet and antithrombotic activity of RWJ-53308, a novel orally active glycoprotein IIb/IIIa antagonist. Thromb Res. 2001;104(2):113-126. View Source
- [2] Tirofiban hydrochloride monohydrate. Molnova. Product description: IC50 of 9 nM. View Source
- [3] Eptifibatide. DrugBank. Pharmacology: Inhibition of platelet aggregation. View Source
